molecular formula C10H14N2O2S B13261688 1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one

1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13261688
M. Wt: 226.30 g/mol
InChI Key: KNSGVGNPBKGVRT-UHFFFAOYSA-N
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Description

1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound that features a thiolane ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one typically involves the condensation of 5-methoxypyridine-2-carbaldehyde with a thiolane derivative under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the imino bond.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. This method ensures a consistent yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the thiolane ring can interact with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one can be compared with other similar compounds such as:

    1-[(5-Methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one: Similar structure but with a methyl group instead of a methoxy group.

    1-[(5-Fluoropyridin-2-yl)imino]-1lambda6-thiolan-1-one: Contains a fluorine atom on the pyridine ring.

    1-[(5-Chloropyridin-2-yl)imino]-1lambda6-thiolan-1-one: Features a chlorine atom on the pyridine ring.

The uniqueness of this compound lies in its methoxy group, which can influence its electronic properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

1-(5-methoxypyridin-2-yl)iminothiolane 1-oxide

InChI

InChI=1S/C10H14N2O2S/c1-14-9-4-5-10(11-8-9)12-15(13)6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3

InChI Key

KNSGVGNPBKGVRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)N=S2(=O)CCCC2

Origin of Product

United States

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